molecular formula C10H13N3O5S B10779291 Nifurtimox CAS No. 39072-15-6

Nifurtimox

Cat. No.: B10779291
CAS No.: 39072-15-6
M. Wt: 287.29 g/mol
InChI Key: ARFHIAQFJWUCFH-IZZDOVSWSA-N
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Description

Nifurtimox is a nitrofuran antiprotozoal medication primarily used to treat Chagas disease and African trypanosomiasis (sleeping sickness). It was developed by Bayer and has been in use since 1965. The compound is listed on the World Health Organization’s List of Essential Medicines due to its significance in treating these parasitic infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifurtimox is synthesized through a multi-step process involving the reaction of 5-nitrofurfural with 3-methyl-4-thiomorpholine-1,1-dioxide. The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the formation of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Nifurtimox undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include reduced forms of this compound and various substituted derivatives, which can have different pharmacological properties .

Scientific Research Applications

Chagas Disease Treatment

Nifurtimox is primarily used for treating Chagas disease, particularly in pediatric patients. A significant clinical study (Study 16027) demonstrated that a 60-day regimen of this compound resulted in a seroconversion rate of 8.12%, indicating effective treatment outcomes . The efficacy was further supported by a comparative analysis showing that children treated with this compound had higher rates of seronegative conversion than those receiving placebo .

Adult Patients with Chronic Chagas Disease

Recent research has confirmed the efficacy of this compound in adult patients with chronic Chagas disease. A study reported that adults treated with this compound showed significant improvements in serological markers associated with T. cruzi infection, reinforcing its role as a viable treatment option for chronic cases .

Safety and Side Effects

While this compound is effective, it is associated with several potential side effects, including genotoxicity, embryo-fetal toxicity, and exacerbation of neurological conditions. These risks necessitate careful patient selection and monitoring during treatment .

Comparative Efficacy

In addition to its established use for Chagas disease, this compound has been compared to other treatments such as benznidazole. Both drugs are currently the only FDA-approved treatments for this condition; however, their efficacy can vary based on factors such as disease phase and patient demographics .

Data Tables

The following table summarizes key findings from clinical studies on this compound:

Study ReferencePatient PopulationTreatment DurationSeroconversion Rate (%)Key Findings
Study 16027Pediatric patients30 days8.16Effective in reducing T. cruzi antibodies
Study 16027Pediatric patients60 days8.12Higher efficacy compared to shorter regimen
Recent ResearchAdult patientsVariableSignificant improvementConfirmed efficacy in chronic cases

Case Study: Pediatric Patient Treatment

A clinical trial involving pediatric patients demonstrated that those treated with a 60-day course of this compound had a notable reduction in T. cruzi parasitemia over a four-year follow-up period. The study highlighted that younger children (<2 years) were more likely to achieve seroconversion compared to older children .

Case Study: Chronic Chagas Disease in Adults

Another study focused on adult patients with chronic Chagas disease revealed that those treated with this compound exhibited significant improvements in serological markers after treatment. This underscores the drug's potential as an effective therapy for adults suffering from this condition .

Mechanism of Action

Nifurtimox exerts its therapeutic effects primarily through the generation of reactive oxygen species. Upon entering the target cells, this compound undergoes a series of redox reactions facilitated by nitroreductase enzymes. These reactions produce toxic intermediate metabolites and reactive oxygen species that cause DNA damage and cell death in the parasites .

Comparison with Similar Compounds

Comparison:

This compound remains a crucial medication in the fight against parasitic diseases, with ongoing research exploring its full potential and applications.

Biological Activity

Nifurtimox is a nitrofuran derivative primarily used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Its biological activity is characterized by its prodrug nature, requiring metabolic activation to exert its trypanocidal effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and recent advancements in drug delivery systems.

This compound is activated through nitroreduction by specific enzymes, notably type I nitroreductases (NTRs), which are predominantly expressed in T. cruzi and other trypanosomes. The activation process results in the formation of reactive metabolites that induce oxidative stress and damage cellular components in the parasite.

  • Activation Pathway:
    • This compound is metabolized by nitroreductases to produce an unsaturated open-chain nitrile.
    • This metabolite exhibits cytotoxicity against both T. cruzi and mammalian cells, although selectivity is conferred by the expression levels of NTRs in the parasite .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating Chagas disease across different patient demographics. Key findings include:

  • Pediatric Patients:
    A study involving pediatric patients treated with a combination of eflornithine and this compound showed high efficacy rates (90.3% to 100%) with no treatment-related deaths . Adverse events included neutropenia but were generally mild.
  • Long-term Outcomes:
    A historical cohort study indicated that patients treated with this compound were significantly more likely to achieve negative seroconversion compared to untreated controls, with a hazard ratio of 2.22 favoring treatment .
  • Serological Response:
    In a controlled study, patients receiving a 60-day regimen of this compound showed a serological response rate of 32.9%, confirming its effectiveness in reducing T. cruzi parasitemia .

Case Studies

Case Study 1: Efficacy in Chronic Chagas Disease
A retrospective analysis reviewed records from chronic Chagas disease patients treated with this compound from 1967 to 1980. The study found that treated patients had a higher rate of negative seroconversion compared to untreated patients, supporting the long-term effectiveness of this compound .

Case Study 2: Nanoparticle Delivery System
Recent research explored the encapsulation of this compound in biodegradable nanoparticles. This method enhanced trypanocidal activity by improving drug delivery to infected cells while minimizing toxicity. The study reported an increase in efficacy against T. cruzi when using nanoparticle formulations compared to free this compound .

Comparative Efficacy

The following table summarizes key findings from various studies on the efficacy and safety profile of this compound:

Study TypePopulationTreatment DurationEfficacy Rate (%)Adverse Events
Clinical TrialPediatric Patients10 days90.3 - 100Neutropenia (9/31)
Historical CohortAdults with Chronic HATVariable (44 days avg)32.9Mild to moderate TEAEs
Nanoparticle StudyIn vitro modelsNot applicableIncreased potencyReduced toxicity

Properties

IUPAC Name

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHIAQFJWUCFH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

550.3±50.0
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research.
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

23256-30-6, 39072-15-6, 39072-16-7
Record name Nifurtimox [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306
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Record name Nifurtimox, (+)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox, (-)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
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Record name Nifurtimox
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Record name NIFURTIMOX
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Melting Point

177-183
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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